
Tert-butyl 3,5-difluoro-4-formylbenzoate
Vue d'ensemble
Description
Tert-butyl 3,5-difluoro-4-formylbenzoate is a chemical compound that is part of the tert-butyl aroylperbenzoates family. These compounds have been studied for their photophysical properties using laser flash photolysis (LFP) techniques. The studies have provided insights into the kinetics of their singlet and triplet states, as well as the behavior of aroylphenyl radicals that form upon photolysis .
Synthesis Analysis
The synthesis of related tert-butyl compounds often involves the use of bismuth-based C-H bond activation and CO2 insertion chemistry. For example, 3,5-di-tert-butyl-4-hydroxybenzoic acid can be synthesized from carbon dioxide and 3,5-di-tert-butyl-4-phenol using a bismuth complex with an NCN pincer ligand . Another synthesis route for a similar compound, 3,5-di-tert-butyl-4-hydroxybenzoic acid, involves the treatment of 2,6-di-tert-butyl-4-methylphenol with bromine in acetic acid, followed by oxidation .
Molecular Structure Analysis
The molecular structure and vibrational spectra of 3,5-di-tert-butyl-4-hydroxybenzoic acid, a compound structurally related to this compound, have been studied using quantum chemical calculations and Fourier transform infrared spectroscopy (FT-IR). These studies provide detailed information on the molecular geometry, vibrational modes, and electronic properties such as HOMO-LUMO gaps and electrostatic potential surfaces .
Chemical Reactions Analysis
The aroylphenyl radicals, which are related to the tert-butyl aroylperbenzoates, show solvent-dependent lifetimes and react with various quenchers. The rate constants for these reactions have been measured, indicating the reactivity of these radicals in different environments .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl compounds can be inferred from studies on similar molecules. For instance, the vibrational, UV, NMR, and other spectroscopic properties of 3,5-di-tert-butyl-4-hydroxybenzoic acid have been reported, providing a basis for understanding the behavior of this compound. Additionally, the non-linear optical properties and molecular electrostatic potential have been analyzed, which are important for applications in materials science and drug design .
Applications De Recherche Scientifique
Bismuth-based Cyclic Synthesis
Research demonstrates the synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid through a cyclic process involving carbon dioxide and 3,5-di-tert-butyl-4-phenol using bismuth-based C-H bond activation. This process highlights the utility of related tert-butyl compounds in synthesizing complex organic molecules under mild conditions, showcasing their potential in organic synthesis and material science (Kindra & Evans, 2014).
Antioxidant Activity
The synthesis of new 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties was explored for their antioxidant properties. This study indicates the relevance of tert-butyl-based compounds in developing antioxidant agents, suggesting possible applications in pharmacology and biochemistry (Shakir, Ariffin, & Abdulla, 2014).
Alternative to Benzoquinone
Tert-butyl perbenzoate was identified as a substitute for benzoquinone in Fujiwara-Moritani reactions, which are critical for forming C-C bonds at room temperature. This finding highlights the role of tert-butyl derivatives in enhancing synthetic methodologies for organic chemistry (Liu & Hii, 2011).
Synthesis of Benzoxazole Derivatives
An electrochemical method was developed for synthesizing benzoxazole derivatives using electrochemical oxidation of 3,5-di-tert-butylcatechol in the presence of benzylamines. This research points to the importance of tert-butyl groups in facilitating green and efficient synthesis of heterocyclic compounds, which are valuable in materials science and pharmaceutical chemistry (Salehzadeh, Nematollahi, & Hesari, 2013).
Gas Permeation Enhancement
Systematic structural variations in polybenzimidazoles, including the incorporation of tert-butyl groups, led to a significant improvement in gas permeation properties. This application demonstrates the potential of tert-butyl derivatives in modifying the physical properties of polymers for industrial applications, particularly in gas separation technologies (Kumbharkar, Karadkar, & Kharul, 2006).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl 3,5-difluoro-4-formylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O3/c1-12(2,3)17-11(16)7-4-9(13)8(6-15)10(14)5-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIZOEBUVZHPOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C(=C1)F)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620216 | |
| Record name | tert-Butyl 3,5-difluoro-4-formylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
467442-12-2 | |
| Record name | 1,1-Dimethylethyl 3,5-difluoro-4-formylbenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=467442-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3,5-difluoro-4-formylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

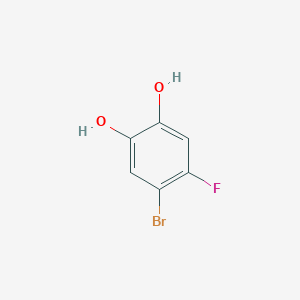
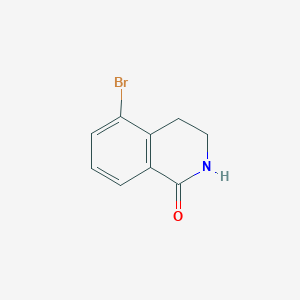
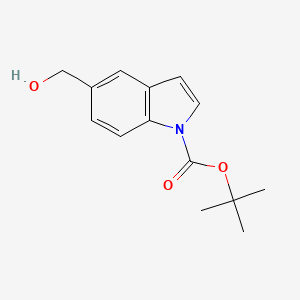



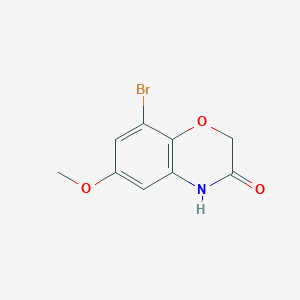
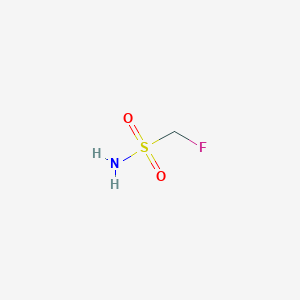

![3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B1288912.png)



